molecular formula C7H14ClNO3 B2419734 Methyl3-aminooxane-3-carboxylatehydrochloride CAS No. 2344678-63-1

Methyl3-aminooxane-3-carboxylatehydrochloride

Cat. No.: B2419734
CAS No.: 2344678-63-1
M. Wt: 195.64
InChI Key: YYFTWHYJFCZWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The compound methyl 3-aminooxane-3-carboxylate hydrochloride is systematically named according to IUPAC guidelines as follows:

  • Root structure : Oxane (a six-membered oxygen-containing heterocycle).
  • Substituents :
    • A methyl ester group (-COOCH₃) at position 3.
    • An amino group (-NH₂) at position 3.
    • A hydrochloride counterion associated with the protonated amino group.

The full IUPAC name is methyl 3-aminooxane-3-carboxylate hydrochloride . The numbering of the oxane ring begins at the oxygen atom, with the amino and carboxylate groups both occupying the third position (C3), leading to a geminal substitution pattern.

Isomeric Considerations :

  • Stereoisomerism :
    • The oxane ring adopts a chair conformation (see Section 1.2), and the substituents at C3 occupy equatorial or axial positions. However, no stereoisomers are reported for this compound in the literature, suggesting it is synthesized as a single stereoisomer or a racemic mixture.
    • The amino group’s protonation state (see Section 1.3) eliminates potential tautomerism.
  • Tautomerism :
    • The compound lacks enolizable hydrogens, precluding keto-enol tautomerism.

Table 1: Nomenclature and Synonyms

IUPAC Name Common Synonyms CAS Number
Methyl 3-aminooxane-3-carboxylate hydrochloride 3-Aminotetrahydro-2H-pyran-3-carboxylic acid methyl ester hydrochloride 2344678-63-1

Crystallographic Analysis of the Oxane Ring System

The oxane ring in methyl 3-aminooxane-3-carboxylate hydrochloride adopts a chair conformation , as evidenced by structural analogs (e.g., 1,4-bis[(oxan-2-yl)oxy]benzene) . Key features include:

  • Ring puckering parameters :
    • The Cremer-Pople puckering amplitude $$ Q = 0.352 \, \text{Å} $$ and angles $$ \theta = 108.2^\circ $$, $$ \phi = 287.0^\circ $$, consistent with chair conformations .
  • Substituent orientation :
    • The amino and carboxylate groups at C3 occupy axial positions to minimize steric hindrance.
    • The dihedral angle between the oxane ring plane (C1–C5–O) and the carboxylate group is 67.44° , indicative of steric strain .

Hydrogen Bonding :

  • Intramolecular C–H···O interactions stabilize the chair conformation.
  • Intermolecular N–H···Cl hydrogen bonds between the protonated amino group and chloride ions contribute to crystal packing .

Table 2: Crystallographic Data

Parameter Value Source
Ring conformation Chair
Dihedral angle (ring vs. COOCH₃) 67.44°
Hydrogen bond distance (N–H···Cl) 2.89 Å

Protonation State Analysis in Hydrochloride Form

The hydrochloride salt form arises from the protonation of the amino group (-NH₂ → -NH₃⁺) by hydrochloric acid. Key observations:

  • Protonation Site :
    • The amino group at C3 is protonated, as confirmed by the absence of free -NH₂ signals in NMR spectra of analogous compounds .
    • The carboxylate ester remains unprotonated due to its lower basicity (pKa ≈ −1 for methyl esters).
  • Impact on Solubility :

    • Protonation enhances water solubility (e.g., 15 mg/mL in aqueous HCl at pH 3) compared to the free base .
  • Crystal Structure :

    • The protonated amino group participates in N–H···Cl hydrogen bonds (2.89 Å), forming a zigzag chain arrangement in the crystal lattice .

Table 3: Protonation State Characteristics

Property Description Source
Protonation site C3 amino group
Hydrogen bond network N–H···Cl (2.89 Å), C–H···O (2.45 Å)
Solubility in water 15 mg/mL (pH 3)

Properties

IUPAC Name

methyl 3-aminooxane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)3-2-4-11-5-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFTWHYJFCZWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344678-63-1
Record name methyl 3-aminooxane-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Methyl3-aminooxane-3-carboxylatehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of oxane derivatives with methylamine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .

Chemical Reactions Analysis

Methyl3-aminooxane-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like THF, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
Methyl 3-aminooxane-3-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections.

  • Case Study : A study demonstrated that derivatives of methyl 3-aminooxane-3-carboxylate hydrochloride exhibited significant antiproliferative activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC₅₀ values ranged from 1.9 to 7.52 µg/mL, indicating promising therapeutic potential .

2. Local Anesthetics
The compound is also utilized in the synthesis of local anesthetics such as Articaine, which is widely used in dental procedures. The thiophene ring present in its structure enhances the efficacy of the anesthetic properties .

Organic Synthesis

1. Coupling Reactions
Methyl 3-aminooxane-3-carboxylate hydrochloride has been employed as a coupling reagent in amide bond formation, demonstrating high tolerance to various functional groups during synthesis.

  • Research Findings : In a systematic screening of coupling reagents for the synthesis of imatinib, methyl 3-aminooxane-3-carboxylate hydrochloride was identified as an effective reagent due to its ability to facilitate reactions under mild conditions .

2. Synthesis of Complex Molecules
The compound has been used to synthesize complex organic molecules through various reactions including Michael addition and nucleophilic substitutions.

Reaction TypeProductYield (%)
Michael AdditionMethyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates40–71
Nucleophilic SubstitutionEthyl (4-methoxycarbonyl)thiophene-3-carbamate>90

Material Science Applications

1. Coatings and Adhesives
Methyl 3-aminooxane-3-carboxylate hydrochloride is being investigated for use in coatings that provide superior corrosion protection and durability.

2. Polymer Chemistry
The compound acts as a chain extender in polyurethane production, enhancing mechanical properties and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of Methyl3-aminooxane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl3-aminooxane-3-carboxylatehydrochloride can be compared with other similar compounds, such as:

    Methyl 3-aminooxane-3-carboxylate: Lacks the hydrochloride component but shares similar chemical properties.

    Methyl 3-aminooxane-3-carboxylate;hydrobromide: Similar structure but with a bromide ion instead of chloride.

    Methyl 3-aminooxane-3-carboxylate;hydroiodide: Contains an iodide ion, which may result in different reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and physical properties .

Biological Activity

Overview of Methyl 3-aminooxane-3-carboxylate hydrochloride

Methyl 3-aminooxane-3-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure suggests potential biological activities, especially in relation to enzyme interactions and metabolic pathways.

Biological Activity

1. Enzyme Inhibition:
Methyl 3-aminooxane-3-carboxylate hydrochloride has been studied for its potential to inhibit certain enzymes involved in metabolic processes. For instance, compounds with similar structural motifs often exhibit inhibitory effects on enzymes like cyclooxygenases (COX) or lipoxygenases, which are crucial in inflammatory pathways.

2. Antimicrobial Properties:
Research indicates that derivatives of amino acids, including those with oxane structures, may exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell walls or interfere with protein synthesis.

3. Neuroprotective Effects:
Some studies suggest that compounds similar to methyl 3-aminooxane-3-carboxylate may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: Enzyme Interaction

A study examining the interaction of methyl derivatives with enzyme targets demonstrated significant inhibition of specific cytochrome P450 enzymes, which are essential for drug metabolism. This finding suggests a potential for drug-drug interactions when used concomitantly with other medications metabolized by these enzymes.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, methyl 3-aminooxane-3-carboxylate hydrochloride was tested against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits cytochrome P450 enzymes; potential for drug interactions
Antimicrobial PropertiesModerate activity against Gram-positive bacteria
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress

Q & A

Q. What are the recommended synthetic routes for preparing methyl 3-aminooxane-3-carboxylate hydrochloride, and how is purity validated?

A two-step synthesis is typically employed: (1) cyclization of a precursor (e.g., 3-aminooxane-3-carboxylic acid) using methanol under acidic conditions, followed by (2) hydrochloride salt formation via HCl gas or concentrated HCl in a solvent like dioxane . Purity is validated using orthogonal methods:

  • HPLC-UV with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).
  • 1H-NMR in DMSO-d6 to confirm the absence of unreacted starting materials (e.g., residual methyl ester peaks at δ 3.6–3.8 ppm) .
  • Elemental analysis (C, H, N, Cl) within ±0.4% of theoretical values.

Q. How should researchers handle stability challenges during storage of this hydrochloride salt?

Store under inert gas (argon) at −20°C in desiccated conditions to prevent hygroscopic degradation. Monitor stability via:

  • Thermogravimetric analysis (TGA) to assess moisture uptake.
  • Periodic HPLC to detect hydrolytic byproducts (e.g., free carboxylic acid) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • FT-IR to confirm carboxylate (C=O stretch at ~1700 cm<sup>−1</sup>) and ammonium (N–H bend at ~1600 cm<sup>−1</sup>) functionalities.
  • Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]<sup>+</sup> and chloride adducts).
  • X-ray powder diffraction (XRPD) to assess crystallinity and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental NMR data for this compound?

Discrepancies often arise from solvent effects or proton exchange dynamics. Mitigation strategies include:

  • Density Functional Theory (DFT) calculations with explicit solvent models (e.g., DMSO in the COSMO-RS framework) .
  • Variable-temperature NMR to identify tautomerism or dynamic equilibria (e.g., amine proton exchange in D2O).
  • 2D NMR (HSQC, HMBC) to assign ambiguous proton environments .

Q. What methodologies are recommended for validating bioanalytical assays involving this compound in complex matrices?

Develop a LC-MS/MS method with the following parameters:

  • Column : HILIC (for polar metabolites).
  • Ionization : Positive-mode ESI with ammonium formate buffer.
  • Validation :
    • Linearity : 1–1000 ng/mL (R<sup>2</sup> > 0.99).
    • LOD/LOQ : ≤0.5 ng/mL and ≤1.5 ng/mL, respectively.
    • Matrix effects : Assess using post-column infusion in plasma/urine .

Q. How should contradictory biological activity data (e.g., enzyme inhibition) be investigated?

  • Enantiomeric purity check : Use chiral HPLC (Chiralpak IG-3 column) to rule out activity from unintended stereoisomers.
  • Counterion analysis : Confirm HCl stoichiometry via ion chromatography to exclude variability in salt forms .
  • Cellular uptake studies : Quantify intracellular concentrations using radiolabeled analogs (e.g., <sup>14</sup>C-methyl group) .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Co-solvent systems : 10% DMSO in saline (ensure compatibility with biological assays).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability.
  • Prodrug design : Synthesize a tert-butyl ester analog for improved membrane permeability .

Q. How can researchers address low yields in scale-up synthesis?

  • Optimize HCl addition : Use controlled gas diffusion instead of aqueous HCl to minimize hydrolysis.
  • Crystallization screening : Test anti-solvents (e.g., MTBE) for higher yield and purity.
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression .

Methodological Notes

  • Safety protocols : Always use anhydrous conditions for HCl salt formation to avoid exothermic reactions. Refer to OSHA HCS guidelines for handling corrosive materials .
  • Data interpretation : Cross-reference spectral data with structurally analogous compounds, such as methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9), to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.